2-Amino-6-methoxy-4-methylquinoline hydrochloride 2-Amino-6-methoxy-4-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172331-53-1
VCID: VC16939988
InChI: InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H
SMILES:
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

2-Amino-6-methoxy-4-methylquinoline hydrochloride

CAS No.: 1172331-53-1

Cat. No.: VC16939988

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methoxy-4-methylquinoline hydrochloride - 1172331-53-1

Specification

CAS No. 1172331-53-1
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name 6-methoxy-4-methylquinolin-2-amine;hydrochloride
Standard InChI InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H
Standard InChI Key KFTNBMOLFAOJTC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=C(C=C2)OC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. In 2-amino-6-methoxy-4-methylquinoline hydrochloride, the substituents are positioned as follows:

  • Amino group (-NH2_2): Attached to the 2-position of the quinoline ring, enhancing nucleophilic reactivity and hydrogen-bonding potential.

  • Methoxy group (-OCH3_3): Located at the 6-position, donating electron density to the aromatic system via resonance.

  • Methyl group (-CH3_3): Positioned at the 4-position, contributing steric bulk and hydrophobicity.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological testing .

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValue
Molecular FormulaC11H13ClN2O\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight224.687 g/mol
Exact Mass224.072 Da
Topological Polar Surface Area48.87 Ų
LogP (Octanol-Water)2.87

The moderate LogP value indicates balanced lipophilicity, suitable for crossing biological membranes, while the polar surface area suggests potential for intermolecular interactions .

Synthesis and Production

Synthetic Routes

Although detailed protocols for this specific compound are scarce, analogous quinoline derivatives are typically synthesized via:

  • Skraup or Doebner-Miller reactions: Cyclization of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions.

  • Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.

  • Post-functionalization: Introduction of methoxy and methyl groups via alkylation or nucleophilic substitution on a preformed quinoline scaffold .

For 2-amino-6-methoxy-4-methylquinoline hydrochloride, a plausible pathway involves:

  • Methoxylation of 4-methylquinoline at the 6-position using dimethyl sulfate or methyl iodide.

  • Nitration followed by reduction to introduce the amino group at the 2-position.

  • Salt formation with hydrochloric acid to improve stability.

Industrial Scalability

Large-scale production would require optimization of:

  • Catalyst selection: Lewis acids (e.g., AlCl3_3) to enhance reaction rates.

  • Solvent systems: Ethanol or methanol for recrystallization.

  • Purification: Column chromatography or fractional crystallization to achieve >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

  • Amino group: Participates in acylation, Schiff base formation, and coordination with metal ions.

  • Methoxy group: Susceptible to demethylation under strong acidic or basic conditions.

  • Methyl group: May undergo oxidation to a carboxylic acid or remain inert depending on reaction conditions.

Representative Reactions

  • Acylation: Treatment with acetyl chloride yields the corresponding acetamide derivative.

  • Oxidative demethylation: Reaction with boron tribromide (BBr3_3) converts the methoxy group to a hydroxyl group.

  • Diazotization: The amino group can be diazotized and coupled with aromatic amines to form azo dyes.

Applications in Materials Science

Fluorescent Probes

The conjugated quinoline system enables applications in:

  • Optoelectronic materials: Emission in the blue-green spectrum (λem_{em} ~450 nm).

  • Metal-organic frameworks (MOFs): Coordination with transition metals for catalytic applications.

Corrosion Inhibition

Quinoline derivatives adsorb onto metal surfaces, forming protective films. Electrochemical studies on similar compounds show corrosion inhibition efficiencies >80% for mild steel in acidic environments .

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

CompoundSubstituentsLogPMIC (S. aureus)
2-Amino-6-methoxy-4-methylquinoline2-NH2_2, 6-OCH3_3, 4-CH3_32.8712 µg/mL
2-Amino-4-methylquinoline2-NH2_2, 4-CH3_33.1524 µg/mL
6-Methoxyquinoline6-OCH3_32.10>64 µg/mL

The methoxy group enhances solubility and target engagement, reducing the MIC by 50% compared to non-methoxy analogs .

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